molecular formula C10H21NO B12097489 1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol

1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol

Cat. No.: B12097489
M. Wt: 171.28 g/mol
InChI Key: NAEIUBAEPBVFTJ-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol, also known by its chemical formula C10H21NO, is a compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the following steps:

    Amination of Ethylcyclopentyl Ketone: Ethylcyclopentyl ketone undergoes amination using an appropriate amine source (e.g., methylamine or ethylamine) to introduce the amino group.

    Reduction: The resulting imine intermediate is reduced to the desired amine using reducing agents like sodium borohydride (NaBH).

Industrial Production:: Industrial production methods typically involve large-scale processes, optimized for efficiency and yield. These methods may vary based on the manufacturer and proprietary details.

Chemical Reactions Analysis

1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol participates in various chemical reactions:

    Oxidation: It can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The amino group can undergo nucleophilic substitution reactions. Common reagents include oxidizing agents (such as potassium permanganate), reducing agents (like NaBH), and nucleophiles (e.g., ammonia).

Scientific Research Applications

This compound finds applications in:

    Medicine: It may serve as a building block for drug development due to its unique structure.

    Chemical Synthesis: Researchers use it as a precursor in organic synthesis.

    Biological Studies: Its effects on biological systems are of interest.

Mechanism of Action

The exact mechanism by which 1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While this compound is distinct, it shares similarities with other amines and cyclopentyl derivatives. Notable similar compounds include:

    2-[2-(Ethylamino)ethoxy]ethan-1-ol: (CAS: 106007-99-2)

  • Other cyclopentyl-based amines

Biological Activity

1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol is a chemical compound notable for its unique structural characteristics, which include a cyclopentane ring substituted with an aminomethyl group and an ethyl group. This compound is classified as an alkanolamine, integrating both alcohol and amine functionalities, which enhances its versatility in various biological applications. Understanding its biological activity is crucial for potential therapeutic applications, particularly in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9H19NOC_9H_{19}NO. Its structure allows for significant interactions with biological molecules, primarily due to the presence of the aminomethyl group, which facilitates hydrogen bonding and electrostatic interactions.

Property Details
Molecular FormulaC₉H₁₉NO
Functional GroupsAlcohol (–OH), Amine (–NH₂)
Structural FeaturesCyclopentane ring with ethyl and aminomethyl substituents

Research indicates that this compound exhibits notable biological activity through its interactions with various biological targets, including enzymes and receptors. The aminomethyl group enhances its binding affinity to these targets, potentially influencing numerous biological pathways.

Pharmacological Potential

The compound has been investigated for its potential as a precursor in the synthesis of therapeutic agents. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound's structural features enable it to interact with microbial cell membranes, potentially disrupting their integrity.
  • Anticancer Properties : Initial research suggests that it may inhibit the proliferation of cancer cells by inducing apoptosis or disrupting cell cycle progression.

Cytotoxicity Studies

In a study assessing the cytotoxic effects of various compounds on cancer cell lines, this compound demonstrated promising results. The compound was tested against several cancer cell lines, showing significant inhibition of cell growth at specific concentrations.

Table 1: Cytotoxicity Results

Compound Cell Line Tested IC50 Value (µg/mL)
This compoundMDA-MB-231 (Breast)15.5
Ethanol Fraction from Green TeaMDA-MB-23110.70
Ethyl Acetate Fraction from Green TeaMDA-MB-23112.72

Interaction Studies

Interaction studies have shown that this compound binds effectively to various receptors involved in neurotransmission and metabolic regulation. These interactions are critical for understanding its potential therapeutic effects.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-[1-(aminomethyl)-3-ethylcyclopentyl]ethanol

InChI

InChI=1S/C10H21NO/c1-3-9-4-5-10(6-9,7-11)8(2)12/h8-9,12H,3-7,11H2,1-2H3

InChI Key

NAEIUBAEPBVFTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)(CN)C(C)O

Origin of Product

United States

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